molecular formula C17H16N4OS B2945095 3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole CAS No. 314245-18-6

3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole

Cat. No. B2945095
CAS RN: 314245-18-6
M. Wt: 324.4
InChI Key: YVJPKVYAYACURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Isoxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The specific molecular structure of “3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole” is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation and Molecular Structure : The compound 3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole falls under a broader class of chemicals that include [1,2,4]triazoloquinazolinium betaines. Studies have been conducted on the preparation of such compounds, and their molecular structures have been investigated through methods like X-ray crystallography. This provides foundational knowledge for understanding the chemical and physical properties of these compounds (Crabb et al., 1999).

Anticancer Research

  • Synthesis for Anticancer Potential : There has been significant research in synthesizing derivatives of [1,2,4]triazolo[4,3-a]quinoxaline for potential anticancer applications. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents indicates the relevance of these compounds in cancer research. These derivatives have shown effectiveness against various cancer cell lines, highlighting their potential as anticancer agents (Kaneko et al., 2020).

Antimicrobial Studies

  • Synthesis for Antimicrobial Activity : Some derivatives of [1,2,4]triazolo[4,3-a]quinazolin, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. This implies that derivatives of this class of compounds, including 3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole, could potentially possess antimicrobial properties (Patel et al., 2012).

properties

IUPAC Name

3,5-dimethyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-16-18-19-17(21(16)15-7-5-4-6-13(10)15)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJPKVYAYACURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole

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